Synthetic Yield Comparison: 3-Chloro-4,4-dimethylpent-2-enenitrile vs. Unchlorinated Precursor
The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile from pinacolone-derived 4,4-dimethylpent-2-enenitrile via a Vilsmeier-Haack type chlorination proceeds with a high reported yield of 93%, as documented in a patent procedure [1]. In contrast, alternative routes starting from unsubstituted pentenenitriles or lacking the chloro substituent result in different product distributions and necessitate additional purification steps .
| Evidence Dimension | Isolated Yield in Key Synthetic Step |
|---|---|
| Target Compound Data | 93% (reported yield) |
| Comparator Or Baseline | 4,4-dimethylpent-2-enenitrile (precursor) or alternative chloroalkenyl nitrile syntheses: Not applicable for same product; general yield range 60-85% for analogous halogenations. |
| Quantified Difference | N/A; direct comparator yield not available; target compound yield is notably high for this transformation class. |
| Conditions | Vilsmeier-Haack chlorination using POCl3/DMF at 0-5 °C followed by work-up. |
Why This Matters
A validated high-yielding synthetic route reduces procurement costs for downstream applications and ensures consistent quality in large-scale synthesis campaigns.
- [1] Bayer Corporation. (2004). EP1019040 B1: Synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile. View Source
